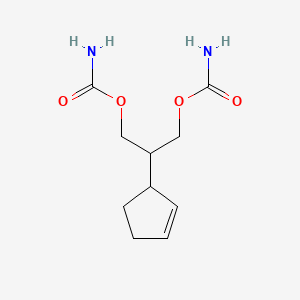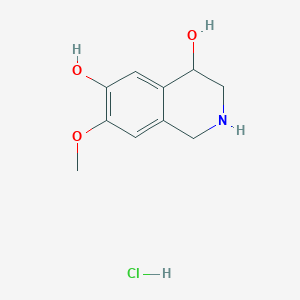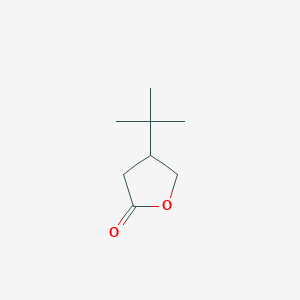![molecular formula C14H14N4O3 B14700027 2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethan-1-ol CAS No. 17900-98-0](/img/structure/B14700027.png)
2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethan-1-ol is an organic compound known for its vibrant color and its applications in various fields. It is a member of the azo compound family, characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is often used as a dye due to its intense coloration.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethan-1-ol typically involves a diazotization reaction followed by azo coupling The process begins with the nitration of aniline to form 4-nitroaniline This intermediate is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt The diazonium salt is subsequently coupled with aniline in the presence of a base to form the azo compound
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
化学反応の分析
Types of Reactions
2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of aromatic amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
科学的研究の応用
2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
作用機序
The mechanism of action of 2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethan-1-ol involves its interaction with molecular targets through its azo group. The compound can undergo reversible redox reactions, allowing it to act as an electron donor or acceptor. This property is exploited in various applications, such as in dye-sensitized solar cells where it helps in the transfer of electrons. Additionally, its ability to form stable complexes with metals and other compounds makes it useful in catalysis and drug delivery.
類似化合物との比較
Similar Compounds
Disperse Red 1: Another azo dye with similar applications but different substituents on the aromatic rings.
Acetamine Scarlet B: A related compound used in textile dyeing with a different molecular structure.
Dispersol Scarlet B: Similar in application but varies in its chemical composition.
Uniqueness
2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethan-1-ol stands out due to its specific combination of functional groups, which impart unique properties such as high stability, intense coloration, and versatility in chemical reactions. Its ability to form stable complexes and undergo reversible redox reactions makes it particularly valuable in various scientific and industrial applications.
特性
CAS番号 |
17900-98-0 |
|---|---|
分子式 |
C14H14N4O3 |
分子量 |
286.29 g/mol |
IUPAC名 |
2-[4-[(4-nitrophenyl)diazenyl]anilino]ethanol |
InChI |
InChI=1S/C14H14N4O3/c19-10-9-15-11-1-3-12(4-2-11)16-17-13-5-7-14(8-6-13)18(20)21/h1-8,15,19H,9-10H2 |
InChIキー |
LWBSCZRRCBRJPN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NCCO)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(2-Cyano-10-phenothiazinyl)propyl]-1-piperazineethanol bismethanesulfonate](/img/structure/B14699949.png)
![(1S,6R)-7,7-Dimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B14699951.png)
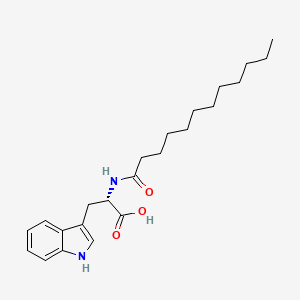


![[(E)-[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]urea](/img/structure/B14699960.png)
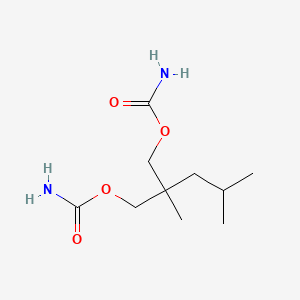
![Methanaminium, N-[[(chlorosulfinyl)oxy]methylene]-N-methyl-, chloride](/img/structure/B14699971.png)

